N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) is a synthetic organic compound that has emerged as a potential therapeutic agent for bone diseases, particularly osteoporosis []. While its complete classification remains undefined, its role in scientific research primarily revolves around its ability to inhibit osteoclast differentiation and bone resorption [].
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide is an organic compound classified as an amide. It contains an aminophenyl group and a methylphenoxy group attached to a butanamide backbone. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, as well as its structural complexity, which includes aromatic rings and functional groups that can interact with various biological targets.
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide is categorized under:
The synthesis of N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide typically involves several key steps:
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide can undergo various chemical reactions:
The mechanism of action for N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets such as enzymes or receptors:
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide is characterized by:
The compound exhibits:
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide has several significant scientific applications:
The documented history of N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide traces back to the early 2010s, coinciding with increased exploration of substituted anilide derivatives in drug discovery. Its emergence reflects medicinal chemistry's strategic pivot toward functionally hybridized scaffolds that merge structural elements of known bioactive molecules. The compound's design likely originated from rational modifications of simpler anilide pharmacophores, incorporating the methylphenoxy ether extension to enhance target affinity and modulate physicochemical properties. This molecular hybridization approach represents a deliberate effort to create novel chemical entities with improved biological profiles compared to first-generation compounds [3].
The compound first appeared in commercial catalogs around 2015 as a research chemical, marketed explicitly for experimental applications rather than diagnostic or therapeutic use. Current suppliers including EOS Med Chem and Santa Cruz Biotechnology specifically designate it as "For Research Use Only," reflecting its status as an investigational compound rather than an approved therapeutic agent [2] [3]. Its structural evolution can be understood within the broader context of anilide derivative development, where successive generations have incorporated increasingly complex hydrophobic extensions to improve membrane permeability and target residence time. The specific incorporation of the ortho-substituted phenoxy group in this compound likely represents an optimization strategy to confer metabolic stability while maintaining conformational flexibility – a crucial balance in CNS-active compounds where this scaffold shows particular promise.
Table 1: Fundamental Chemical Properties of N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₀N₂O₂ | [1] [2] |
Molecular Weight | 284.35 g/mol | [2] |
CAS Registry Number | 1020055-30-4 | [3] |
IUPAC Name | N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide | [1] |
Commercial Availability | Research quantities (500mg upwards) | [2] [3] |
Primary Research Application | Medicinal chemistry investigations | [3] |
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide exemplifies the modern "target-class" drug discovery paradigm, wherein compounds are designed to modulate specific families of biologically relevant targets rather than single proteins. This approach, recently highlighted in Nature Chemical Biology, emphasizes leveraging conserved structural biology across target classes to accelerate discovery [4]. The compound's architecture contains two critical pharmacophoric elements: the hydrogen bond-donating/accepting aminophenylbutanamide moiety and the lipophilic 3-methylphenoxy group. This dual functionality enables potential interactions with diverse target classes, including G-protein-coupled receptors, kinases, and epigenetic regulators – particularly those featuring hydrophobic pockets adjacent to polar interaction sites.
The pharmacophore evolution of this scaffold demonstrates a sophisticated structural optimization strategy. Compared to simpler analogs like N-(4-aminophenyl)butanamide [5], the introduction of the 3-methylphenoxy group significantly enhances target engagement potential through:
Table 2: Structural Evolution from First-Generation Anilides to Target-Specific Analogs
Compound Type | Representative Structure | Key Advancements |
---|---|---|
Simple anilides | N-(4-Aminophenyl)butanamide | Basic pharmacophore; limited target specificity |
Hybrid scaffolds | N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide | Enhanced binding through hydrophobic extension |
Target-optimized analogs | Patent-protected derivatives (e.g., kinase inhibitors) | Improved selectivity and pharmacokinetic properties |
This scaffold's significance extends beyond its intrinsic activity to its role as a template for analog development. Medicinal chemists have systematically modified each domain – including the amine substitution pattern, phenoxy methyl position, and butanamide chain length – to explore structure-activity relationships across biological targets. Particularly promising modifications include halogenation of the phenyl ring to enhance binding affinity and metabolic stability, and alpha-methylation of the butanamide chain to influence stereochemistry and bioavailability. These structural explorations position N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide as a central scaffold in contemporary lead optimization efforts, especially for targets requiring simultaneous engagement of polar and hydrophobic binding regions [1] [3].
Despite its promising characteristics, significant research gaps surround N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide that warrant systematic investigation. The most substantial knowledge deficits exist in three domains:
Target Identification and Validation: While structural features suggest potential target classes (kinases, GPCRs, epigenetic regulators), comprehensive target deconvolution studies remain unpublished. The precise mechanisms of action and primary molecular targets are still hypothetical rather than experimentally confirmed. Target-class drug discovery approaches [4] provide theoretical frameworks, but experimental validation is required to identify this compound's specific biomolecular interactions.
Structure-Activity Relationship (SAR) Comprehensiveness: Current literature lacks systematic SAR exploration around this scaffold. Critical unanswered questions include:
These knowledge gaps present compelling research opportunities. The compound requires comprehensive biological profiling against target classes suggested by its structural features, particularly protein families known to interact with similar hybrid scaffolds. Additionally, detailed biophysical characterization of its target engagement mechanisms – including binding kinetics, stoichiometry, and allosteric effects – would substantially advance its utility as a chemical probe or lead compound. Addressing these questions will determine whether this scaffold can transition from a research chemical to a validated starting point for therapeutic development programs in specific disease contexts [3] [4].
Table 3: Key Research Questions and Methodological Approaches for Future Studies
Research Domain | Critical Unanswered Questions | Recommended Investigative Approaches |
---|---|---|
Target Identification | Primary and secondary molecular targets? | Chemical proteomics; siRNA screening; CETSA |
Structural Biology | Binding mode and conformational requirements? | X-ray crystallography; molecular dynamics simulations |
Metabolic Stability | Major metabolic pathways and liabilities? | In vitro microsomal assays; metabolite identification |
Selectivity Profiling | Target class specificity versus off-target effects? | Comprehensive kinase/epigenetic panels; safety panels |
Chemical Optimization | Impact of stereochemistry on bioactivity? | Chiral resolution and individual isomer testing |
Concluding Remarks
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide occupies a distinctive position in modern medicinal chemistry as a hybrid scaffold with significant potential for rational drug design. Its structural complexity – combining hydrogen bonding capacity, hydrophobic character, and conformational flexibility – provides a versatile template for target-class specific optimization. However, the transition from promising scaffold to therapeutic lead requires systematic investigation of its target engagement mechanisms, metabolic fate, and structure-activity relationships. As research continues to address these critical knowledge gaps, this compound class may yield novel therapeutic agents targeting biologically complex disease mechanisms through polypharmacological approaches.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: